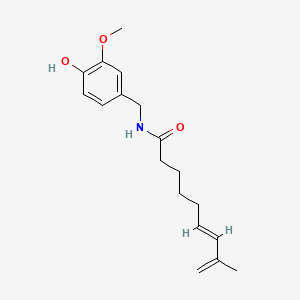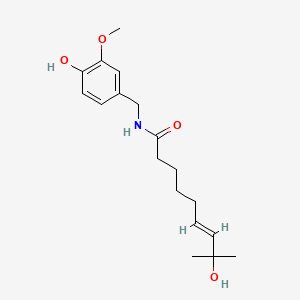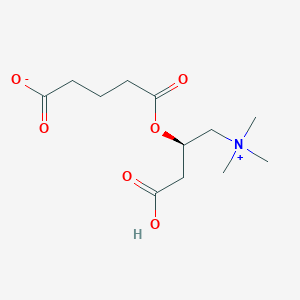
3-O-tert-Butyldiméthylsilyl Calcifédiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldimethylsilyl Calcifediol is a synthetic derivative of calcifediol, which is a form of vitamin D3. This compound is primarily used in biochemical research, particularly in the study of vitamin D metabolism and its effects on calcium absorption and bone health .
Applications De Recherche Scientifique
3-O-tert-Butyldimethylsilyl Calcifediol is widely used in scientific research, including:
Chemistry: Studying the synthesis and reactivity of vitamin D derivatives.
Biology: Investigating the role of vitamin D in cellular processes and metabolism.
Medicine: Exploring the therapeutic potential of vitamin D analogs in treating diseases such as osteoporosis and rickets.
Industry: Used in the development of vitamin D supplements and fortified foods
Mécanisme D'action
Target of Action
The primary target of 3-O-tert-Butyldimethylsilyl Calcifediol is the Vitamin D Receptor (VDR). This receptor is a nuclear hormone receptor that binds to the biologically active form of vitamin D, calcitriol . The VDR is involved in the regulation of various biological processes including calcium homeostasis, bone health, and immune response .
Mode of Action
3-O-tert-Butyldimethylsilyl Calcifediol binds to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . It can also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
The binding of 3-O-tert-Butyldimethylsilyl Calcifediol to the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . This interaction influences various biochemical pathways, including those involved in calcium and phosphate homeostasis .
Pharmacokinetics
It is known that the half-life of calcifediol, the compound from which it is derived, is approximately 11 days in healthy adults and 25 days in patients with stage 3 and 4 chronic kidney disease .
Result of Action
The action of 3-O-tert-Butyldimethylsilyl Calcifediol results in the regulation of gene expression, which can influence a variety of cellular processes. This includes the regulation of calcium and phosphate homeostasis, which is crucial for bone health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl Calcifediol involves the protection of the hydroxyl group at the 3-position of calcifediol with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3-O-tert-Butyldimethylsilyl Calcifediol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-tert-Butyldimethylsilyl Calcifediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of calcitriol derivatives, while reduction can yield various hydroxylated products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcifediol: The parent compound of 3-O-tert-Butyldimethylsilyl Calcifediol.
Calcitriol: The active form of vitamin D3.
Alfacalcidol: A synthetic analog of vitamin D used in the treatment of osteoporosis and other bone disorders
Uniqueness
3-O-tert-Butyldimethylsilyl Calcifediol is unique due to its protective TBDMS group, which enhances its stability and allows for selective reactions at other positions in the molecule. This makes it a valuable intermediate in the synthesis of various vitamin D derivatives .
Propriétés
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZMHDJIUFEYKE-NXMZLKDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747260 |
Source


|
| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-90-3 |
Source


|
| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)


![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)
